molecular formula C10H15BrCl2N2 B2619731 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride CAS No. 1998216-38-8

3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride

Cat. No. B2619731
CAS RN: 1998216-38-8
M. Wt: 314.05
InChI Key: NBOHDCIUCUPBOZ-UHFFFAOYSA-N
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Description

“3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride” is a chemical compound with the molecular formula C10H15BrCl2N2 . It is also known by its IUPAC name, 3-bromo-5-(2-piperidyl)pyridine dihydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1CCNC(C1)C2=CC(=CN=C2)Br.Cl.Cl . This notation provides a way to represent the structure using ASCII strings.

Scientific Research Applications

3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride has been studied extensively for its potential applications in drug discovery and development. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as pyrrolidines, piperazines, and quinolines. These compounds have been studied for their potential use as anti-cancer, anti-inflammatory, and anti-viral agents. This compound has also been used as a catalyst in the synthesis of polymers and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride is not yet fully understood. It is believed that the compound can act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed that this compound can act as an agonist or antagonist of certain receptors, such as the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, in vitro studies have shown that the compound has anti-inflammatory and anti-cancer activities. It has also been shown to reduce the proliferation of certain cell lines. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride in laboratory experiments is its low cost and availability. It is also easy to synthesize and can be used as a starting material for the synthesis of various heterocyclic compounds. However, there are some limitations to its use in laboratory experiments. For example, this compound is not soluble in water, which can limit its use in certain types of experiments. In addition, the compound is unstable and can degrade over time.

Future Directions

There are many potential future directions for the study of 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride. One potential area of research is the development of new synthetic methods for the synthesis of this compound and its derivatives. Another potential area of research is the study of the biochemical and physiological effects of the compound in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development. Finally, further research is needed to explore the potential advantages and limitations of using this compound in laboratory experiments.

Synthesis Methods

3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride can be synthesized by a two-step procedure. The first step involves the reaction of pyridine with bromine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with piperidine in the presence of an acid such as hydrochloric acid. This reaction yields this compound as the final product.

properties

IUPAC Name

3-bromo-5-piperidin-2-ylpyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2.2ClH/c11-9-5-8(6-12-7-9)10-3-1-2-4-13-10;;/h5-7,10,13H,1-4H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOHDCIUCUPBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CN=C2)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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